2,6-Bis(4-methoxyphenyl)thian-4-one
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Overview
Description
2,6-Bis(4-methoxyphenyl)thian-4-one is an organic compound characterized by the presence of two methoxyphenyl groups attached to a thian-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methoxyphenyl)thian-4-one typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to produce the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(4-methoxyphenyl)thian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-one core to a thian-4-ol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thian-4-ol derivatives.
Substitution: Halogenated or nitrated methoxyphenyl derivatives.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)thian-4-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)thian-4-one involves its interaction with biological targets, leading to various effects:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of microorganisms.
Comparison with Similar Compounds
2,6-Bis(4-methoxyphenyl)piperidin-4-one: A precursor in the synthesis of 2,6-Bis(4-methoxyphenyl)thian-4-one.
2,6-Bis(4-methoxyphenyl)anthracene: Used in phototransistors and other electronic applications.
Uniqueness: this compound is unique due to its thian-4-one core, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)thian-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3S/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-10,18-19H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRGSDQNZOTTTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387228 |
Source
|
Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2573-84-4 |
Source
|
Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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